molecular formula C16H24N4O2 B4926326 1-(1-methyl-4-piperidinyl)-4-(4-nitrophenyl)piperazine

1-(1-methyl-4-piperidinyl)-4-(4-nitrophenyl)piperazine

Cat. No. B4926326
M. Wt: 304.39 g/mol
InChI Key: RLINILWAXFKMDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-methyl-4-piperidinyl)-4-(4-nitrophenyl)piperazine, also known as MPP, is a chemical compound that has been widely studied for its potential use in scientific research. It is a piperazine derivative that has been found to have a variety of interesting properties, including the ability to modulate certain neurotransmitter systems in the brain. In

Mechanism of Action

1-(1-methyl-4-piperidinyl)-4-(4-nitrophenyl)piperazine acts as a modulator of neurotransmitter systems in the brain, specifically the serotonin and dopamine systems. It has been found to bind to these receptors and alter their activity, leading to changes in behavior and physiology. 1-(1-methyl-4-piperidinyl)-4-(4-nitrophenyl)piperazine has also been found to have some affinity for other receptors, including the adrenergic and histamine receptors.
Biochemical and Physiological Effects:
1-(1-methyl-4-piperidinyl)-4-(4-nitrophenyl)piperazine has been found to have a variety of biochemical and physiological effects, depending on the dose and route of administration. In animal studies, it has been found to alter behavior, increase locomotor activity, and produce changes in body temperature and heart rate. It has also been found to have some potential as an antidepressant and anxiolytic.

Advantages and Limitations for Lab Experiments

1-(1-methyl-4-piperidinyl)-4-(4-nitrophenyl)piperazine has several advantages as a research tool, including its high affinity for certain neurotransmitter receptors and its ability to modulate their activity. However, it also has some limitations, including its potential toxicity and the need for careful dosing and administration. Researchers must also take care to control for other factors that may influence the effects of 1-(1-methyl-4-piperidinyl)-4-(4-nitrophenyl)piperazine, such as stress and environmental factors.

Future Directions

There are several future directions for research on 1-(1-methyl-4-piperidinyl)-4-(4-nitrophenyl)piperazine, including further exploration of its effects on neurotransmitter systems and behavior, as well as its potential as a therapeutic agent for various disorders. Additional studies are also needed to better understand the potential toxic effects of 1-(1-methyl-4-piperidinyl)-4-(4-nitrophenyl)piperazine and to develop safer dosing and administration protocols. Finally, researchers may also explore the potential use of 1-(1-methyl-4-piperidinyl)-4-(4-nitrophenyl)piperazine as a research tool in other areas of science, such as pharmacology and toxicology.

Scientific Research Applications

1-(1-methyl-4-piperidinyl)-4-(4-nitrophenyl)piperazine has been studied for its potential use in a variety of scientific research areas, including neuroscience, pharmacology, and toxicology. It has been found to have a high affinity for certain neurotransmitter receptors in the brain, including the serotonin and dopamine receptors. This makes it a useful tool for studying the effects of these neurotransmitters on behavior and physiology.

properties

IUPAC Name

1-(1-methylpiperidin-4-yl)-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-17-8-6-15(7-9-17)19-12-10-18(11-13-19)14-2-4-16(5-3-14)20(21)22/h2-5,15H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLINILWAXFKMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methylpiperidin-4-yl)-4-(4-nitrophenyl)piperazine

Synthesis routes and methods

Procedure details

4-Fluoronitrobenzene (3 g, 21.3 mmol), 1-(1-methylpiperidin-4-yl)piperazine (3.9 g, 21.2 mmol) and triethylamine (3.30 mL, 23.7 mmol) are stirred in anhydrous isopropanol (10 mL) for 10 min at 160° C. in the microwave. The reaction mixture is diluted with water (10 mL), the precipitate is filtered off washed with 50% water in isopropanol and dried in vacuo at 45° C. Yield: 5.14 g
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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